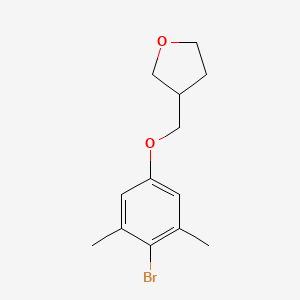

3-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran

Description

Properties

IUPAC Name |

3-[(4-bromo-3,5-dimethylphenoxy)methyl]oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-9-5-12(6-10(2)13(9)14)16-8-11-3-4-15-7-11/h5-6,11H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDRFGLSMQNEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OCC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other diseases. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydrofuran ring substituted with a bromo and dimethylphenoxy group. This specific configuration is believed to contribute to its biological activities.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydrofuran have been shown to act as inhibitors of various kinases involved in cancer progression. The compound may influence pathways associated with apoptosis and cell proliferation.

- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MDA-MB-468, which are models for triple-negative breast cancer (TNBC) .

- Mechanism of Action : The proposed mechanism includes the dual inhibition of bromodomain-containing proteins (BRD4) and casein kinase 2 (CK2), which are critical in regulating gene expression and cell survival .

Table 1: Biological Activity Summary

| Compound | Target | IC50 (nM) | Cell Line | Effect |

|---|---|---|---|---|

| 44e | BRD4 | 180 | MDA-MB-231 | Inhibits proliferation |

| CK2 | 230 | MDA-MB-468 | Induces apoptosis |

Case Study 1: Dual Inhibition Strategy

A study focused on a series of BRD4–CK2 dual inhibitors synthesized through rational drug design revealed that compound 44e , closely related to our compound of interest, showed potent anticancer activity in xenograft models without significant toxicity. This highlights the therapeutic potential of targeting multiple pathways in cancer treatment .

Case Study 2: Tetrahydrofuran Derivatives

Research into various tetrahydrofuran derivatives has shown that they possess diverse biological activities, including anti-inflammatory and antiviral effects. For example, a study highlighted the synthesis of 2,3,5-trisubstituted tetrahydrofurans that exhibited promising bioactivities against infectious diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary assessments suggest that compounds with similar structures have favorable absorption and distribution characteristics but may require further studies to fully elucidate their metabolic pathways and potential toxicity.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Interactions

Research indicates that 3-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran may interact with various biological targets, including enzymes and receptors implicated in different disease processes. Preliminary studies suggest its potential role in modulating pharmacokinetics and pharmacodynamics, which could lead to therapeutic applications in treating diseases such as cancer.

Case Study: Antitumor Activity

In a notable study, derivatives of this compound were evaluated for their antitumor properties. The presence of the bromine atom and dimethyl groups on the aromatic ring was found to enhance the compound's biological activity against specific cancer cell lines. This suggests that further exploration into its mechanism of action could yield promising therapeutic agents .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecular architectures.

Reactivity Patterns

The compound can participate in several types of reactions, such as:

Comparison with Similar Compounds

Structural Analogues: Brominated Dihydrofuran Derivatives

A structurally related compound, 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (–4), shares the dihydrofuran core but differs significantly in substitution patterns. Key comparisons include:

Key Insights :

- The saturated THF ring in the target compound likely enhances stability compared to the dihydrofuran analog, which has ring strain due to partial unsaturation .

- Bromine placement affects reactivity: Para-bromine in the target compound may direct electrophilic substitutions, while 3,4-dibromo substitution in the dihydrofuran derivative facilitates halogen bonding in crystal packing .

Functional Group Variations: Bromo-Aromatic Ethers

Another analog, 3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate (), highlights the impact of substituent electronics:

| Property | This compound | 3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate |

|---|---|---|

| Aromatic Substituents | 3,5-Dimethyl (electron-donating) | 3,5-Difluoro (electron-withdrawing) |

| Functional Groups | Ether linkage (phenoxy-methyl) | Amide and ester groups |

| HPLC Retention (SQD-FA05) | Not reported | 0.66 minutes (m/z 294) and 1.64 minutes (m/z 554) |

Key Insights :

- The ether linkage in the target compound may reduce susceptibility to hydrolysis relative to the amide/ester-containing analog .

Q & A

Q. What are the common synthetic routes for preparing 3-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example:

- Step 1: React 4-bromo-3,5-dimethylphenol with a tetrahydrofuran derivative containing a leaving group (e.g., bromomethyl-tetrahydrofuran) in anhydrous tetrahydrofuran (THF) as a solvent .

- Step 2: Use a strong base like NaH (60% dispersion in paraffin oil) to deprotonate the phenolic oxygen, facilitating nucleophilic attack on the bromomethyl group .

- Key Conditions:

- Anhydrous conditions to prevent hydrolysis of intermediates.

- Temperature control (0°C to room temperature) to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- H NMR identifies protons on the tetrahydrofuran ring (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). The methyl groups (3,5-dimethyl) appear as singlets at δ 2.2–2.4 ppm .

- C NMR confirms the ether linkage (C-O-C) at δ 70–80 ppm and the brominated aromatic carbon at δ 120–130 ppm .

- X-ray Crystallography:

Advanced Research Questions

Q. What analytical strategies resolve contradictions in crystallographic data for brominated tetrahydrofuran derivatives?

Methodological Answer:

- Multi-Dataset Comparison: Compare data from multiple crystal structures (e.g., CCDC 1828960 ) to identify trends in bond lengths, angles, and intermolecular interactions.

- Electron Density Maps: Use high-resolution X-ray data to model disorder in bromine positions or thermal motion artifacts .

- Computational Validation: Cross-validate experimental data with DFT-optimized geometries to confirm deviations (e.g., Br⋯Br distances vs. van der Waals radii) .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Substitute H or O at reactive sites (e.g., phenolic oxygen) to track rate-determining steps in substitution reactions .

- Quench-LC/MS Analysis: Monitor intermediates in real-time by quenching aliquots at fixed intervals and analyzing via LC/MS.

- Eyring Plot Analysis: Determine activation parameters (ΔH‡, ΔS‡) by measuring reaction rates at varying temperatures .

Q. What strategies are effective in overcoming steric hindrance during the functionalization of this compound?

Methodological Answer:

- Bulky Ligands/Catalysts: Use Pd(PBu) for Suzuki-Miyaura coupling to minimize steric clashes with the 3,5-dimethyl groups .

- Microwave-Assisted Synthesis: Enhance reaction efficiency by reducing reaction time and thermal decomposition .

- Protecting Groups: Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to direct functionalization .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations:

- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways using explicit solvent models .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.